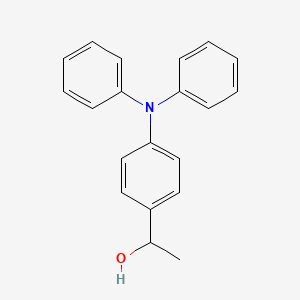
1-(4-(Diphenylamino)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Diphenylamino)phenyl)ethanol is an organic compound with the molecular formula C20H19NO and a molecular weight of 289.4 g/mol . It is commonly used in research and development, particularly in the fields of chemistry and pharmaceuticals . This compound is known for its stability and solubility in organic solvents such as ethanol and chloroform .
Preparation Methods
The synthesis of 1-(4-(Diphenylamino)phenyl)ethanol typically involves the reaction of aniline with an appropriate acid chloride to produce an amide, which is then reduced to form the corresponding amine. Finally, the target product is synthesized by reacting the amine with the corresponding ketone . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-(Diphenylamino)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as dimethylamine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Diphenylamino)phenyl)ethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-(Diphenylamino)phenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it can bind to active sites of proteins, demonstrating proper binding affinity and influencing biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-(Diphenylamino)phenyl)ethanol can be compared with other similar compounds, such as:
4-(Diphenylamino)acetophenone: This compound has similar structural features but differs in its functional groups and reactivity.
Triphenylamine derivatives: These compounds share the diphenylamino group but have different substituents, affecting their electronic properties and applications.
The uniqueness of this compound lies in its specific combination of stability, solubility, and reactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H19NO |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-[4-(N-phenylanilino)phenyl]ethanol |
InChI |
InChI=1S/C20H19NO/c1-16(22)17-12-14-20(15-13-17)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-16,22H,1H3 |
InChI Key |
FPEUGBHDANODCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


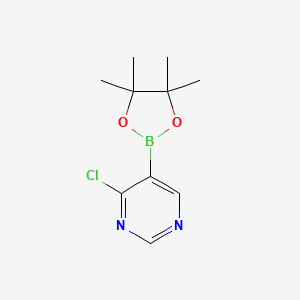

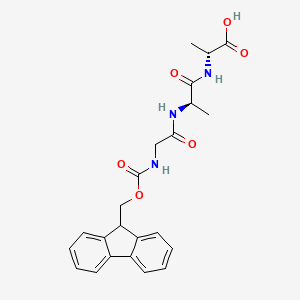
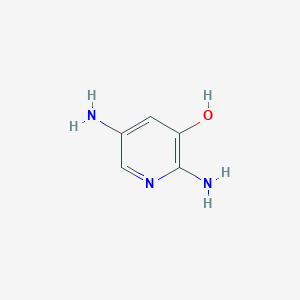
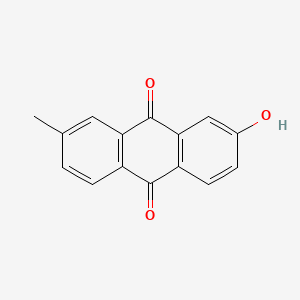
![N-[4-Anilino-6-(methylamino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13137011.png)
![5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13137016.png)

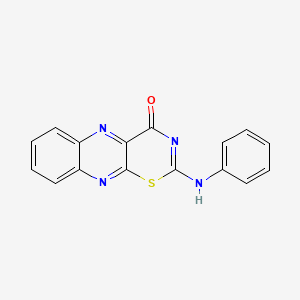
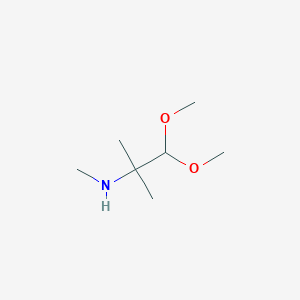

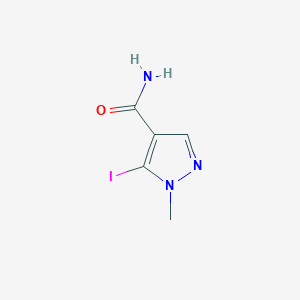
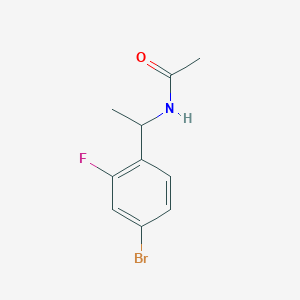
![2-[(5E)-5-[[20-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13137056.png)
